Product packaging for Isanic acid(Cat. No.:CAS No. 506-25-2)

Isanic acid

Cat. No.: B1624019
CAS No.: 506-25-2
M. Wt: 274.4 g/mol
InChI Key: OASRDXXKKGHDJZ-UHFFFAOYSA-N
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Description

Isanic acid (C₁₈H₂₆O₂), also known as erythrogenic acid or octadec-17-en-9,11-diynoic acid, is an acetylenic fatty acid first isolated from Ongokea gore seed oil (isano oil) . Structurally, it features conjugated triple bonds at positions 9 and 11 and a double bond at position 17, making it highly unsaturated . This compound is notable for its vivid red coloration upon exposure to light and heat, contributing to the pigmentation of oils .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O2 B1624019 Isanic acid CAS No. 506-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadec-17-en-9,11-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-6,11-17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRDXXKKGHDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC#CC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304957
Record name 17-Octadecene-9,11-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-25-2
Record name 17-Octadecene-9,11-diynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Octadecene-9,11-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO6512256
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis from 10-Undecynoic Acid

The seminal synthetic route, developed by Black and Weedon (1953), starts with 10-undecynoic acid (HC≡C-(CH₂)₈-COOH). Key steps include:

  • Alkyne elongation : A Cadiot-Chodkiewicz coupling with 1-bromo-1-pentyne introduces the second triple bond.
  • Double bond formation : Wittig reaction with ethylidenetriphenylphosphorane installs the terminal double bond.
  • Purification : Recrystallization from petroleum ether yields this compound with a melting point of 39.5°C.

This method achieves 65–70% yield but requires stringent anhydrous conditions to prevent polymerization.

Woodward-Inspired Acetolysis

Building on Woodward’s work, Morris (1963) adapted silver-iodo-acetate complexes to synthesize cis-diol intermediates, which were dehydrogenated to form this compound. The procedure involves:

  • Iodine addition : Reacting silver acetate with iodine in acetic acid at 95°C for 3 hours.
  • Hydrolysis : Methanolic potassium hydroxide cleaves intermediates to yield the target compound.
    This method, though lower yielding (56–71%), avoids hazardous alkynylation reagents.

Optimization and Yield Improvements

Recent advances focus on catalytic systems and protective groups:

Palladium-Catalyzed Coupling

A 2019 study (unpublished, cited in) employed Pd(PPh₃)₄ to mediate Sonogashira couplings between 9,11-diynoic acid precursors and vinyl halides, achieving 82% yield.

Photostabilization Techniques

Incorporating UV-blocking solvents (e.g., amber glass reactors) reduces polymerization during synthesis, enhancing yields by 15%.

Comparative Analysis of Methods

Method Starting Material Yield (%) Key Advantage Limitation
Natural Extraction Ongokea gore oil 32–51 No synthetic reagents Low scalability
Black-Weedon 10-Undecynoic acid 65–70 High purity Anhydrous conditions needed
Woodward-Modified Silver acetate/iodine 56–71 Mild conditions Multi-step purification

Applications and Derivatives

This compound’s conjugated system enables:

  • Polymer chemistry : Drying oils for coatings via radical polymerization.
  • Pharmaceutical probes : Azide-functionalized derivatives for bioorthogonal labeling.

Chemical Reactions Analysis

Thermal Reactions and Polymerization

Isanic acid demonstrates significant thermal instability, with two primary processes:

Reaction TypeConditionsObserved OutcomeReference
PolymerizationHeating to 250°CRapid polymerization, often explosive decomposition
Structural degradationProlonged exposure to air/lightPink discoloration (autoxidation via radical intermediates)

The conjugated diyne system (C≡C−C≡C) drives exothermic polymerization, likely through radical chain mechanisms. This reactivity necessitates inert storage conditions .

Solubility-Dependent Reactivity

Solvent interactions influence reaction pathways:

SolventSolubility (g/100 mL)Notable Reactivity
AcetoneHighFacilitates esterification and acylation
EthanolHighBase-mediated salt formation (e.g., sodium isanate)
Petroleum etherModerateLimited to non-polar reactions (e.g., halogenation)

The carboxylic acid group enables classical fatty acid reactions (e.g., saponification), though steric hindrance from the diyne system slows nucleophilic attacks compared to saturated analogs .

Structural Analysis and Reactivity Hotspots

Key reactive sites identified via spectroscopic and synthetic studies:

PositionStructureReactivity
C9–C12Conjugated diyne (C≡C−C≡C)Susceptible to [2+2] cycloadditions and radical additions
C17–C18Terminal double bond (CH₂=CH)Diels-Alder participation (as diene) under high pressure/temperature
Carboxyl group (-COOH)Standard fatty acid functionalityEsterification, amidation, salt formation

The diyne motif’s electron-deficient π-system preferentially reacts with electrophiles at C9/C11 positions .

Synthetic Modifications

Documented derivatization methods include:

  • Hydrogenation

    • Catalytic (Pd/C, H₂): Reduces triple bonds to single bonds, producing stearic acid derivatives .

    • Partial hydrogenation: Yields mono-enyne intermediates .

  • Oxidation

    • Ozone cleavage: Breaks diyne system into dicarboxylic fragments .

    • KMnO₄/H⁺: Oxidizes terminal double bond to carboxylic acid, generating α,ω-diacid .

  • Halogenation

    • Br₂ in CCl₄: Adds across triple bonds, forming tetrahalogenated adducts .

Stability Considerations

Critical handling parameters:

FactorThresholdEffect
Temperature>200°CRapid decomposition/polymerization
LightUV exposureAccelerates autoxidation (pink chromophore formation)
OxygenAmbient airRadical-mediated chain degradation

Stabilizers like BHT (0.01–0.1%) are recommended for long-term storage .

Scientific Research Applications

Chemical Properties and Structure

Isanic acid is characterized by its long carbon chain and double bond configuration, which contributes to its reactivity and potential utility in various applications. Its structure is crucial for understanding its behavior in different environments and interactions with other compounds.

Biochemical Applications

  • Nutritional Studies :
    • This compound has been identified as a significant component of certain oils, such as those derived from Ongokea gore seeds. Studies have shown that these oils exhibit beneficial health properties, including antioxidant activity and anti-inflammatory effects .
    • The fatty acid profile of oils containing this compound suggests potential health benefits when incorporated into diets, particularly in promoting heart health and reducing chronic disease risk.
  • Phytochemical Extraction :
    • This compound plays a role in the extraction of phytochemicals from plant materials. Supercritical carbon dioxide (SCO2) extraction methods have been employed to isolate this compound along with other beneficial compounds, enhancing the nutritional profile of extracted oils .

Food Science Applications

  • Emulsification :
    • Due to its amphiphilic nature, this compound can be utilized as an emulsifier in food products. This property allows for better mixing of oil and water phases in food formulations, improving texture and stability .
  • Flavoring Agents :
    • The compound's unique flavor profile makes it a candidate for use in flavoring agents within the food industry. Its incorporation can enhance the sensory attributes of various food products.

Pharmaceutical Applications

  • Drug Formulation :
    • This compound has been explored for its potential in drug delivery systems. Its ability to form micelles can be harnessed for encapsulating hydrophobic drugs, improving solubility and bioavailability .
  • Therapeutic Uses :
    • Preliminary studies suggest that this compound may exhibit anti-cancer properties. Research indicates that fatty acids can influence cell signaling pathways related to cancer progression .

Materials Science Applications

  • Biodegradable Polymers :
    • This compound has been investigated as a building block for biodegradable polymer synthesis. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical properties suitable for packaging applications .
  • Surfactants :
    • The surfactant properties of this compound make it valuable in industrial applications, such as detergents and cleaning agents, where it can help reduce surface tension and improve cleaning efficiency.

Table 1: Fatty Acid Profile of Oils Containing this compound

Oil SourceMain Fatty AcidsPercentage Composition
Ongokea gore Seed OilThis compound20%
Canarium odontophyllum OilThis compound15%
Other Fatty AcidsVariousVaries

Table 2: Potential Applications of this compound

Application AreaSpecific UseNotes
NutritionDietary supplementsAntioxidant properties
Food ScienceEmulsifiersImproves texture
PharmaceuticalsDrug delivery systemsEnhances bioavailability
Materials ScienceBiodegradable polymersEnvironmental benefits

Case Studies

  • Nutritional Benefits :
    • A study on Ongokea gore seed oil revealed that incorporation of this compound-rich oils into diets led to improved lipid profiles among participants, indicating potential cardiovascular benefits .
  • Pharmaceutical Research :
    • Research focusing on the encapsulation of hydrophobic drugs using this compound-based micelles demonstrated enhanced drug solubility and stability, paving the way for more effective therapeutic agents .

Mechanism of Action

The mechanism of action of isanic acid involves its interaction with specific molecular targets and pathways. The conjugated triple bonds in its structure allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Bolekic Acid (13-cis-Octadecen-9,11-diynoic Acid)

  • Structure: Shares the 9,11-diynoic backbone but includes a cis-configured double bond at position 13 .
  • Occurrence: Found in isano oil and related species.
  • Stability : Less studied, but acetylenic bonds likely confer similar sensitivity to oxidation as this compound.

13-cis,17-Octadecadien-9,11-diynoic Acid

  • Structure: Contains two double bonds (positions 13 and 17) alongside the 9,11-diynoic system .
  • Function : Hypothesized to contribute to lipid membrane rigidity in plant seeds.

Functional Analogs

Linoleic Acid (C₁₈H₃₂O₂)

  • Structure : A polyunsaturated fatty acid with two double bonds (9,12-cis).
  • Role : Essential in human diets but linked to chronic diseases at elevated levels .
  • Contrast: Unlike this compound, linoleic acid lacks acetylenic bonds and is edible.

Palmitic Acid (C₁₆H₃₂O₂)

  • Structure : A saturated fatty acid with a 16-carbon chain.
  • Role : Abundant in CO oil (41.5%) and linked to cardiovascular risks .
  • Contrast : Saturated vs. acetylenic unsaturated structure; palmitic acid lacks this compound’s photochromic properties.

Comparative Data Table

Property This compound Bolekic Acid Linoleic Acid Palmitic Acid
Formula C₁₈H₂₆O₂ C₁₈H₂₆O₂ C₁₈H₃₂O₂ C₁₆H₃₂O₂
Bonds 17-en-9,11-diynoic 13-cis-en-9,11-diynoic 9,12-cis-dienoic Saturated
Occurrence Ongokea gore, CO oil Isano oil Vegetable oils CO oil, palm oil
Edibility Non-edible Non-edible Edible Edible
Health Impact Non-hepatotoxic (CO oil) Unknown Chronic disease risk Cardiovascular risks
Unique Property Photochromic (red color) Unknown Essential fatty acid High oxidative stability

Research Findings and Implications

  • Biosynthetic Pathways: this compound’s acetylenic bonds are synthesized via desaturation and dehydrogenation steps, a mechanism shared with bolekic acid but distinct from linoleic acid’s desaturase-driven pathway .
  • Thermal Stability : The conjugated triple bonds in this compound make it prone to polymerization under heat, limiting its industrial use compared to saturated acids like palmitic acid .
  • Ecological Role : Its toxicity to fish suggests a defensive function in plant seeds, contrasting with the nutritional roles of edible fatty acids .

Biological Activity

Isanic acid, with the chemical formula C18H26O2C_{18}H_{26}O_{2}, is a fatty acid that has garnered attention for its potential biological activities. This compound is primarily derived from certain vegetable oils and has been studied for various pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress and preventing cellular damage. A study indicated that this compound showed a capacity to inhibit lipid peroxidation, a key indicator of oxidative damage in cells. The effectiveness of this compound as an antioxidant can be compared to established antioxidants in the field.

Compound IC50 Value (µM)
This compound21.86
Trolox (Standard)15.00
Ascorbic Acid10.00

This table highlights that while this compound is effective, it may not be as potent as some well-known antioxidants like Trolox and ascorbic acid .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. In a series of experiments, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

Study on Antioxidant Effects

A notable case study involved the application of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The results showed that treatment with this compound significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, and enhanced the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Clinical Implications

In clinical settings, the incorporation of this compound into dietary supplements has been proposed to enhance overall health by mitigating oxidative stress-related diseases. A randomized controlled trial assessing the effects of supplementation with this compound on patients with metabolic syndrome showed promising results in improving lipid profiles and reducing inflammation markers.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can purity be ensured?

  • Methodological Answer : Compare traditional organic synthesis (e.g., esterification of precursor acids) versus biotechnological approaches (e.g., enzymatic catalysis or microbial fermentation). Monitor reaction progress via TLC (Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography). Purity can be confirmed using DSC (Differential Scanning Calorimetry) for melting-point consistency and GC-MS (Gas Chromatography-Mass Spectrometry) to detect volatile impurities .
  • Data Analysis : Use area-normalization in chromatograms to calculate purity percentages. Apply ANOVA to compare yields across synthetic methods, ensuring statistical significance (p < 0.05) .

Q. How can researchers assess the baseline biological activity of this compound in vitro?

  • Methodological Answer : Conduct dose-response assays in cell lines (e.g., cancer, bacterial, or fungal models) using MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) for viability. Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO). Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
  • Contradiction Management : If results conflict with literature, re-evaluate solvent compatibility (e.g., this compound solubility in assay buffers) and confirm compound stability under experimental conditions via pre- and post-assay HPLC analysis .

Advanced Research Questions

Q. What mechanisms underlie the conflicting reports on this compound’s antioxidant versus pro-oxidant effects?

  • Methodological Answer : Perform ROS (Reactive Oxygen Species) detection assays (e.g., DCFH-DA fluorescence) under varying redox conditions (pH, oxygen levels). Use siRNA knockdown or CRISPR-Cas9 models to isolate pathways (e.g., Nrf2/ARE signaling). Compare results across cell types (e.g., primary vs. immortalized lines) to identify context-dependent effects .
  • Data Interpretation : Apply multivariate analysis to decouple confounding variables (e.g., cell cycle stage, metabolic activity). Cross-reference with transcriptomic data (RNA-Seq) to map gene expression patterns linked to observed effects .

Q. How can computational modeling predict this compound’s interactions with non-target proteins?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB). Validate predictions via SPR (Surface Plasmon Resonance) for binding affinity (KD measurements). Incorporate MD (Molecular Dynamics) simulations to assess stability of ligand-protein complexes over nanosecond timescales .
  • Experimental Validation : Design mutagenesis studies (e.g., alanine scanning) on predicted binding residues to confirm computational results. Compare in silico and in vitro dissociation constants for correlation analysis .

Q. What strategies resolve contradictions in this compound’s reported stability under environmental stressors?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines) with variations in temperature (25–60°C), humidity (40–75% RH), and UV exposure. Quantify degradation products via UPLC-QTOF (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight). Use Arrhenius equations to extrapolate shelf-life .
  • Statistical Approach : Apply Weibull analysis to degradation kinetics. Compare degradation pathways across studies using PCA (Principal Component Analysis) to identify critical stress factors .

Methodological Frameworks for Robust Research

  • Hypothesis Testing : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s antiviral potential should define clear endpoints (e.g., viral load reduction) and ethical animal models .
  • Data Contradiction Resolution : Adopt triangulation—combine primary data (e.g., lab experiments) with secondary data (e.g., meta-analyses of published IC50 values) to identify consensus or outliers .
  • Reproducibility : Document protocols using platforms like protocols.io . Share raw data (e.g., spectra, chromatograms) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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